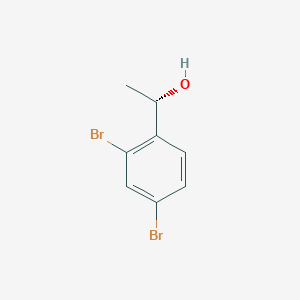
(S)-1-(2,4-Dibromophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2,4-Dibromophenyl)ethan-1-ol is a chiral organic compound characterized by the presence of two bromine atoms on the phenyl ring and a hydroxyl group attached to the ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Dibromophenyl)ethan-1-ol typically involves the bromination of a suitable precursor, followed by a chiral resolution step to obtain the desired enantiomer. One common method involves the bromination of 2,4-dibromophenylacetic acid, followed by reduction to the corresponding alcohol. The chiral resolution can be achieved using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(S)-1-(2,4-Dibromophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydroxyl group to a different functional group.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,4-dibromophenylacetone or 2,4-dibromobenzaldehyde.
Reduction: Formation of 2,4-dibromophenylethane.
Substitution: Formation of 2,4-diaminophenylethanol or 2,4-dithiophenylethanol.
科学研究应用
(S)-1-(2,4-Dibromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-(2,4-Dibromophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
®-1-(2,4-Dibromophenyl)ethan-1-ol: The enantiomer of the compound, with different stereochemistry.
1-(2,4-Dibromophenyl)ethan-1-one: The ketone analog of the compound.
1-(2,4-Dibromophenyl)ethane: The fully reduced analog without the hydroxyl group.
Uniqueness
(S)-1-(2,4-Dibromophenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both bromine atoms and a hydroxyl group. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.
生物活性
(S)-1-(2,4-Dibromophenyl)ethan-1-ol, a chiral organic compound, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₈H₈Br₂O, characterized by a hydroxyl group attached to a chiral carbon and a dibromophenyl group. The specific positioning of bromine atoms at the 2 and 4 positions of the phenyl ring significantly influences its reactivity and biological activity. This configuration allows for interactions with various biological targets, enhancing its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against several pathogenic bacterial strains, showing significant activity particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's efficacy against Escherichia coli also highlights its broad-spectrum antimicrobial potential .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 µg/mL |
| Bacillus subtilis | 17 | 20 µg/mL |
| Escherichia coli | 14 | 30 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It was evaluated against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), using the MTT assay to determine cell viability. The compound exhibited significant anti-proliferative effects with IC50 values below 25 µM for both cell lines.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 | <25 |
| MCF-7 | <25 |
| PC-3 | Not Evaluated |
| HCT-116 | Not Evaluated |
The biological activity of this compound is hypothesized to involve the formation of covalent bonds with target biomolecules, which can inhibit enzyme activity or modulate receptor functions. The presence of bromine atoms enhances its reactivity, allowing it to interact effectively with various biological targets .
Case Studies
Several studies have explored the potential applications of this compound in therapeutic settings:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against multidrug-resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antimicrobial agents .
- Anticancer Research : Research conducted on the anticancer properties revealed that the compound induced apoptosis in cancer cells through oxidative stress mechanisms. This finding suggests potential applications in cancer therapy .
- Inflammation Modulation : Another study indicated that this compound could reduce inflammatory markers in vitro, suggesting its role in managing inflammatory diseases .
属性
分子式 |
C8H8Br2O |
|---|---|
分子量 |
279.96 g/mol |
IUPAC 名称 |
(1S)-1-(2,4-dibromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1 |
InChI 键 |
WREIGORHQIZOII-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)Br)O |
规范 SMILES |
CC(C1=C(C=C(C=C1)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















